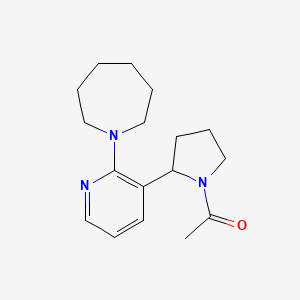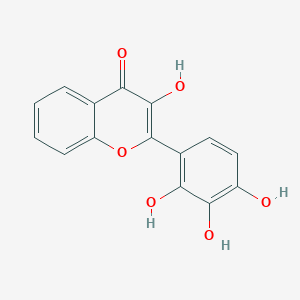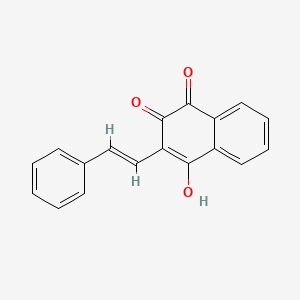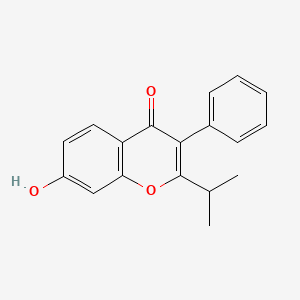![molecular formula C10H5BrClNO2 B15064004 7-Bromo-8-chloro-[1,3]dioxolo[4,5-g]quinoline](/img/structure/B15064004.png)
7-Bromo-8-chloro-[1,3]dioxolo[4,5-g]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-8-chloro-[1,3]dioxolo[4,5-g]quinoline is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of bromine and chlorine atoms, as well as a dioxolo ring fused to the quinoline core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-8-chloro-[1,3]dioxolo[4,5-g]quinoline typically involves the bromination and chlorination of the quinoline core. One common method involves the use of N-bromosuccinimide (NBS) for bromination and thionyl chloride for chlorination. The reaction is usually carried out under reflux conditions with appropriate solvents such as dichloromethane or chloroform .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and temperature control can enhance the yield and purity of the final product .
化学反応の分析
Types of Reactions
7-Bromo-8-chloro-[1,3]dioxolo[4,5-g]quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Coupling Reactions: It can participate in coupling reactions to form more complex quinoline derivatives.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination under reflux conditions.
Thionyl Chloride: Used for chlorination under reflux conditions.
Palladium Catalysts: Used in coupling reactions to form biaryl compounds.
Major Products Formed
Substituted Quinoline Derivatives: Formed through nucleophilic substitution.
Quinoline N-Oxides: Formed through oxidation reactions.
Dihydroquinolines: Formed through reduction reactions.
科学的研究の応用
7-Bromo-8-chloro-[1,3]dioxolo[4,5-g]quinoline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antitumor and antibacterial agent.
Biological Research: Used as a tool to study enzyme inhibition and protein interactions.
Industrial Applications: Employed in the synthesis of advanced materials and as intermediates in the production of pharmaceuticals.
作用機序
The mechanism of action of 7-Bromo-8-chloro-[1,3]dioxolo[4,5-g]quinoline involves its interaction with molecular targets such as DNA gyrase and topoisomerase enzymes. These interactions inhibit the replication and transcription processes in bacterial cells, leading to antibacterial effects. In cancer cells, the compound may induce apoptosis through the inhibition of key signaling pathways .
類似化合物との比較
Similar Compounds
8-Chloro-[1,3]dioxolo[4,5-g]quinoline: Lacks the bromine atom but shares similar structural features.
Oxolinic Acid: A quinoline derivative with antibacterial properties, similar in structure but with different substituents.
6-Chloro-[1,3]dioxolo[4,5-g]quinoline-7-carboxaldehyde: Another quinoline derivative with a carboxaldehyde group.
Uniqueness
7-Bromo-8-chloro-[1,3]dioxolo[4,5-g]quinoline is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and potential biological activity.
特性
分子式 |
C10H5BrClNO2 |
|---|---|
分子量 |
286.51 g/mol |
IUPAC名 |
7-bromo-8-chloro-[1,3]dioxolo[4,5-g]quinoline |
InChI |
InChI=1S/C10H5BrClNO2/c11-6-3-13-7-2-9-8(14-4-15-9)1-5(7)10(6)12/h1-3H,4H2 |
InChIキー |
XCHFDZLYAWMRNF-UHFFFAOYSA-N |
正規SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=C(C=N3)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-Butyl (6-amino-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)(methyl)carbamate](/img/structure/B15063935.png)





![Azetidine, 1-[(4-methylphenyl)sulfonyl]-2-phenyl-](/img/structure/B15063958.png)


![7-Bromo-3-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B15063983.png)


